molecular formula C17H12BrN5 B2488047 N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 313518-75-1

N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2488047
CAS No.: 313518-75-1
M. Wt: 366.222
InChI Key: FJRVNSJDVYARHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 99867-27-3) is a pyrazolopyrimidine derivative characterized by a brominated phenyl group at the N1 position and a phenyl group at the C1 position of the pyrazolo[3,4-d]pyrimidine core. Its molecular formula is C₁₇H₁₂BrN₅ (MW: 366.22 g/mol) .

Properties

IUPAC Name

N-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRVNSJDVYARHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-bromoaniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Vilsmeier Amidination and Imination

The synthesis begins with the formation of a Vilsmeier reactive species (4 ) via DMF and PBr₃. This intermediate reacts with 5-aminopyrazoles to generate N,N-disubstituted formamidines (2a–n ), which undergo substitution with amines like NH(SiMe₃)₂ .

Intermolecular Heterocyclization

Subsequent steps involve:

  • Desilylation : Bromide anion and water facilitate the removal of silyl groups.

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core via intermolecular heterocyclization .

Spectroscopic Analysis

  • NMR : Confirms aromatic protons and NH₂ groups. For example, 3c (6-(4-chlorophenyl)-3-methyl derivative) shows δ 2.64 (s, CH₃) and δ 7.25–7.80 (m, arom-H) .

  • IR : Absorption bands at 3212–3348 cm⁻¹ for NH₂ stretches .

  • Mass Spectrometry : Verifies molecular weight (e.g., C₁₇H₁₂BrN₅ for the target compound) .

Data Table for Characterization

Technique Key Observations Reference
¹H NMR Aromatic protons (δ 7.20–8.60), NH₂ (δ 7.25–8.60)
IR NH₂ stretches (3212–3348 cm⁻¹)
Mass Spec Molecular weight confirmation

Substitution and Coupling

The bromophenyl and phenyl substituents enable:

  • Suzuki Coupling : Potential cross-coupling reactions to modify aryl groups.

  • Alkylation : Reactions at the NH₂ group for functionalization.

Biochemical Interactions

  • Enzyme Inhibition : Binds to tyrosine kinase receptors, inhibiting tumor proliferation.

  • CDK2 Inhibition : Derivatives show activity as cell cycle regulators .

Anticancer Potential

  • EGFR Inhibition : Structural motifs enable interaction with epidermal growth factor receptors, reducing tumor growth .

  • CDK2 Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives disrupt cancer cell cycle progression .

Material Science

Incorporation into polymer matrices enhances thermal stability and mechanical properties .

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
This compound is recognized for its role as a key intermediate in the synthesis of various anticancer agents. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, an IC50 value of 12.5 µM was observed for A549 cells and 15.0 µM for MCF-7 cells, indicating its potential as a lead compound in developing new anticancer therapies .

Anti-inflammatory Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can function as anti-inflammatory agents. They have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies
N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is utilized in studies exploring enzyme inhibition. It provides insights into metabolic pathways and therapeutic targets relevant to various diseases . The compound's structure allows it to interact effectively with enzyme active sites, facilitating the study of enzyme kinetics and inhibition mechanisms.

Material Science

Thermal Stability and Mechanical Properties
In material science, this compound can be integrated into polymer matrices to enhance their thermal stability and mechanical properties. This application is crucial for developing advanced materials that require durability under various conditions .

Agricultural Chemistry

Agrochemical Formulations
The compound shows promise in agricultural chemistry, particularly in formulating effective pesticides and herbicides. Its biochemical properties allow it to target specific pathways in pests while minimizing harm to beneficial organisms .

Diagnostic Tools

Novel Diagnostic Agents
Researchers utilize this compound to develop new diagnostic agents that improve the sensitivity and specificity of various assays. This application is particularly relevant in medical diagnostics where accurate detection is critical .

Summary Table of Applications

Application Area Details
Pharmaceutical DevelopmentKey intermediate for anticancer agents; anti-inflammatory properties
Biochemical ResearchEnzyme inhibition studies; insights into metabolic pathways
Material ScienceEnhances thermal stability and mechanical properties in polymer matrices
Agricultural ChemistryFormulation of effective pesticides and herbicides
Diagnostic ToolsDevelopment of novel diagnostic agents for improved assay sensitivity

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The pyrazolo[3,4-d]pyrimidine scaffold is highly modular, with substitutions at the N1, C3, and C4 positions significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features
N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target) N1: Phenyl; C4: 4-Bromophenyl C₁₇H₁₂BrN₅ 366.22 Bromine enhances lipophilicity; potential kinase inhibition
PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) N1: Phenyl; C4: Unsubstituted C₁₁H₁₀N₅ 212.23 Negative control in kinase studies; lacks bromine for steric/electronic effects
N-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Phenyl; C4: 4-Fluorophenyl; C6: 4-Methylpiperidinyl C₂₃H₂₃FN₆ 402.47 Fluorine improves metabolic stability; piperidinyl enhances solubility
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: 3-Bromophenyl; C3: 4-Chlorophenyl C₁₇H₁₁BrClN₅ 400.66 Dual halogenation increases halogen bonding potential
3-methyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Phenyl; C4: Naphthalen-2-yl; C3: Methyl C₂₂H₁₇N₅ 351.15 Bulky naphthyl group may influence target selectivity

Key Research Findings

Fluorine (e.g., in 4-fluorophenyl derivatives) improves metabolic stability without significantly altering steric bulk . Dual halogenation (e.g., bromo + chloro) may enhance binding to hydrophobic kinase pockets .

Synthetic Challenges :

  • Brominated aryl groups require careful temperature control during synthesis to avoid decomposition, as seen in allyloxy derivatives .
  • Bulky substituents (e.g., naphthyl) necessitate longer reaction times and specialized purification techniques .

Biological Activity

N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H8_{8}BrN5_5
  • Molecular Weight : 276.12 g/mol
  • CAS Number : 932209

Its structure includes a bromophenyl group and a pyrazolo-pyrimidine core, which are critical for its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization processes. The characterization of the compound is commonly performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cell lines remains to be thoroughly investigated, but related compounds suggest a promising profile.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. A study indicated that pyrazolo[3,4-d]pyrimidines possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of DNA gyrase, an essential enzyme for bacterial replication .

Pathogen Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Cryptococcus neoformansVariable activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in nucleic acid synthesis and repair.
  • Apoptosis Induction : They may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Antioxidant Activity : Some studies suggest that pyrazolo[3,4-d]pyrimidines can scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that modifications on the phenyl ring significantly affected cytotoxicity against different cancer cell lines. The bromine substituent in this compound is hypothesized to enhance its lipophilicity and cellular uptake .

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. Optimization Factors :

  • Temperature : Controlled heating (60–80°C) to avoid side reactions.
  • Solvent Polarity : Acetonitrile enhances nucleophilicity for substitution reactions .
  • Catalysts : Use of bases like K₂CO₃ to deprotonate intermediates .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Focus
Structural confirmation relies on:

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300–3463 cm⁻¹ for amine groups) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Elemental Analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Melting Point : Consistency in melting range (e.g., 262–285°C for analogs) indicates purity .

Advanced Tip : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₇H₁₂BrN₅) .

How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibitory activity?

Advanced Research Focus
SAR studies focus on substituent effects:

  • Bromophenyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets, improving selectivity .
  • Pyrazole Core Modifications : Electron-withdrawing groups (e.g., Br) increase binding affinity, while bulky substituents reduce steric hindrance .

Q. Methodology :

  • In Vitro Kinase Assays : Measure IC₅₀ values against targets like CDK2 or TRAP1 .

  • Comparative Tables :

    SubstituentActivity (IC₅₀, nM)Target Kinase
    4-Bromophenyl12.5 ± 1.2CDK2
    4-Methoxyphenyl45.3 ± 3.1CDK2

How should researchers address contradictions in reported biological activities across cell lines?

Advanced Research Focus
Discrepancies arise due to:

  • Cell Line Variability : Differential expression of target kinases (e.g., TRAP1 in colon vs. breast cancer) .
  • Assay Conditions : Varying CHX concentrations or incubation times affect viability measurements .

Q. Resolution Strategies :

  • Standardized Protocols : Use identical cell lines (e.g., MCF-7, HCT-116) and assay conditions (e.g., 24-h exposure) .
  • Pathway Analysis : RNA sequencing to confirm target engagement across models .

What computational methods are employed to predict binding modes and stability?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates geometric parameters (e.g., bond angles, charge distribution) to model reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., RMSF plots show flexible kinase residues during binding) .
  • Docking Studies : Predict binding poses in ATP pockets (e.g., PyMOL or AutoDock Vina) .

Example : MD simulations of pyrazolo[3,4-d]pyrimidines show stable hydrogen bonds with CDK2’s Lys33 and Asp145 over 50 ns .

How does this compound compare to structurally similar pyrazolo[3,4-d]pyrimidine derivatives in anticancer activity?

Advanced Research Focus
Comparative studies highlight:

  • Substituent Impact : Bromine enhances apoptosis induction vs. methoxy groups .

  • Activity Table :

    CompoundSubstituentIC₅₀ (μM, MCF-7)Mechanism
    Target4-Bromophenyl1.8 ± 0.2CDK2 inhibition
    Analog 14-Methoxyphenyl4.5 ± 0.6ROS modulation

Key Insight : The 4-bromophenyl derivative shows 2.5-fold higher potency than methoxy analogs due to improved hydrophobic interactions .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced Research Focus

  • Yield Optimization : Multi-step reactions often have <50% yields; catalysts (e.g., Pd for coupling) improve efficiency .
  • Purity Control : HPLC monitoring (e.g., >98% purity) ensures reproducibility in animal models .
  • Solvent Selection : Transition from acetonitrile to ethanol reduces toxicity in large-scale batches .

How can researchers validate target specificity to avoid off-target effects?

Q. Advanced Research Focus

  • Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) .
  • CRISPR Knockout Models : Confirm activity loss in CDK2-/- cells .
  • Thermal Shift Assays : Measure ΔTm to quantify target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.